molecular formula C25H41NO5S B1263851 Cyslabdan

Cyslabdan

Número de catálogo: B1263851
Peso molecular: 467.7 g/mol
Clave InChI: PSUMRJNLBIVEFF-RIVHMUOTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyslabdan is a natural product found in Streptomyces cyslabdanicus, Streptomyces, and Streptomyces thermocarboxydus with data available.

Aplicaciones Científicas De Investigación

Introduction to Cyslabdan

This compound is a nonantibiotic small molecule classified as a labdan-type diterpene, produced by the bacterium Streptomyces sp. K04-0144. Its primary application has been identified in enhancing the effectiveness of β-lactam antibiotics, particularly imipenem, against methicillin-resistant Staphylococcus aureus (MRSA). This compound represents a promising avenue for addressing antibiotic resistance, a significant concern in contemporary medicine.

Key Findings on Mechanism

  • Binding Affinity : this compound shows a strong affinity for FemA and FemB but not for FemX. This selectivity is critical as it allows this compound to target specific pathways involved in antibiotic resistance .
  • Potentiation of Antibiotics : The presence of this compound can reduce the minimum inhibitory concentration (MIC) of imipenem against MRSA from 16 µg/mL to as low as 0.015 µg/mL, demonstrating its potent synergistic effect .

Synergistic Effects with β-lactam Antibiotics

This compound has been shown to significantly enhance the activity of various β-lactam antibiotics against MRSA:

  • Imipenem : Potentiated by over 1,000-fold.
  • Carbapenems : Effective enhancement noted, particularly with imipenem.
  • Limited Effect on Other Antibiotics : No significant enhancement observed with non-β-lactam antibiotics like vancomycin or tetracycline .

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

  • A study demonstrated that combining this compound with imipenem significantly reduced bacterial load in MRSA-infected models, suggesting potential for clinical application in treating resistant infections .
  • Another investigation highlighted its role in overcoming resistance mechanisms, providing a new strategy for managing infections caused by resistant strains .

Comparative Efficacy Table

AntibioticMIC without this compoundMIC with this compoundPotentiation Factor
Imipenem16 µg/mL0.015 µg/mL>1000
CarbapenemsVariableSignificant reductionUp to 1000
VancomycinVariableNo changeN/A
TetracyclineVariableNo changeN/A

Future Research Directions

The unique properties of this compound warrant further investigation into its:

  • Mechanistic Pathways : Understanding how this compound interacts with other cellular components could reveal additional therapeutic targets.
  • Clinical Trials : Rigorous clinical studies are needed to evaluate safety, efficacy, and optimal dosing regimens in human subjects.
  • Combination Therapies : Exploring this compound's potential in combination with other novel antibiotics could provide enhanced treatment options for multidrug-resistant infections.

Propiedades

Fórmula molecular

C25H41NO5S

Peso molecular

467.7 g/mol

Nombre IUPAC

(2R)-3-[[(1R,2S,3S,4aS,8aS)-2,3-dihydroxy-5,5,8a-trimethyl-1-[(2E)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl]methylsulfanyl]-2-acetamidopropanoic acid

InChI

InChI=1S/C25H41NO5S/c1-7-16(2)9-10-19-24(6)12-8-11-23(4,5)20(24)13-21(28)25(19,31)15-32-14-18(22(29)30)26-17(3)27/h7,9,18-21,28,31H,1,8,10-15H2,2-6H3,(H,26,27)(H,29,30)/b16-9+/t18-,19+,20-,21-,24+,25-/m0/s1

Clave InChI

PSUMRJNLBIVEFF-RIVHMUOTSA-N

SMILES isomérico

C/C(=C\C[C@@H]1[C@]2(CCCC([C@@H]2C[C@@H]([C@@]1(CSC[C@@H](C(=O)O)NC(=O)C)O)O)(C)C)C)/C=C

SMILES canónico

CC(=CCC1C2(CCCC(C2CC(C1(CSCC(C(=O)O)NC(=O)C)O)O)(C)C)C)C=C

Sinónimos

cyslabdan

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyslabdan
Reactant of Route 2
Cyslabdan
Reactant of Route 3
Cyslabdan
Reactant of Route 4
Cyslabdan
Reactant of Route 5
Cyslabdan
Reactant of Route 6
Cyslabdan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.